6,7-Difluoro-1H-indole-2-carboxylic acid is a fluorinated derivative of indole, characterized by the presence of two fluorine atoms at the 6th and 7th positions and a carboxylic acid group at the 2nd position. Its molecular formula is . This compound belongs to the class of indole derivatives, which are notable for their diverse biological activities and significance in medicinal chemistry. Indoles are prevalent in various natural products and pharmaceuticals, exhibiting a wide range of biological properties .
6,7-Difluoro-1H-indole-2-carboxylic acid can be synthesized from commercially available starting materials such as 6,7-difluoroindole through carboxylation reactions . It has been studied for its potential interactions with various biomolecules, influencing cellular processes and biochemical pathways .
The synthesis of 6,7-difluoro-1H-indole-2-carboxylic acid typically involves:
In industrial settings, larger-scale synthesis may utilize continuous flow reactors and automated platforms to enhance efficiency and yield . Reaction conditions are optimized to ensure high purity and scalability.
The molecular structure of 6,7-difluoro-1H-indole-2-carboxylic acid features:
The compound has a melting point around 255 °C, indicating its thermal stability . Its chemical properties are influenced by the electronegative fluorine atoms, which enhance its reactivity and biological activity compared to other indole derivatives .
6,7-Difluoro-1H-indole-2-carboxylic acid can participate in several types of chemical reactions:
The reactivity patterns are significantly influenced by the positioning of fluorine atoms, which can alter the regioselectivity of electrophilic substitutions and other reactions .
The mechanism of action for 6,7-difluoro-1H-indole-2-carboxylic acid involves its interactions with biological targets such as enzymes and receptors. The binding affinity may be enhanced due to the presence of fluorine substituents, leading to increased potency in biological systems. This compound has been shown to influence cellular processes by modulating enzyme activities and gene expression related to metabolic pathways involving tryptophan .
6,7-Difluoro-1H-indole-2-carboxylic acid has several scientific applications:
The indole core of 6,7-difluoro-1H-indole-2-carboxylic acid is typically constructed via two principal methodologies: the Hemetsberger-Knittel synthesis and the Fischer indolization. The Hemetsberger-Knittel route employs ortho-nitrotoluene derivatives and diethyl oxalate under alkaline conditions to form indoline-2-carboxylate intermediates. Subsequent oxidative aromatization using iron(II) hydroxide or catalytic hydrogenation yields the indole-2-carboxylate scaffold. This method achieves moderate yields (45–68%) but requires harsh post-reaction treatments [5].
In contrast, the Fischer indole synthesis offers superior regiocontrol for C6/C7 fluorination. 2,3,5-Trifluoroaniline reacts with alkyl pyruvates or α-halo ketones under Brønsted or Lewis acid catalysis (e.g., ZnCl₂, BF₃·Et₂O) to generate 4,6,7-trifluoroindoline intermediates. Dehydrative aromatization via heating in polar aprotic solvents (e.g., DMSO, DMF) completes the indolization. The Fischer route provides higher yields (72–85%) and scalability, as validated in the synthesis of 4,6,7-trifluoro-1H-indole-2-carboxylic acid [2] .
Table 1: Comparison of Core Scaffold Synthesis Methods
Method | Starting Materials | Key Conditions | Yield Range | Regiocontrol |
---|---|---|---|---|
Hemetsberger-Knittel | ortho-Nitrotoluene, diethyl oxalate | Alkaline condensation, Fe(II) oxidation | 45–68% | Moderate |
Fischer indole synthesis | 2,3,5-Trifluoroaniline, ethyl pyruvate | ZnCl₂ catalysis, 110°C in DMF | 72–85% | High |
Regioselective fluorination at C6 and C7 positions leverages orthogonal protecting group strategies and halogen-exchange reactions. The C7 fluorine is typically installed first via directed ortho-lithiation of 3-fluoroaniline derivatives protected with N,N-diethylcarbamoyl groups. Subsequent quenching with electrophilic fluorine sources (e.g., NFSI, Selectfluor) affords 2,3,5-trifluoroaniline precursors. For C6 fluorination, a "halogen dance" rearrangement enables metalation at C4 of 3,5-difluoroaniline, followed by fluorination [2] .
Mechanistic insights reveal that fluorine’s strong ortho-directing capability facilitates precise metalation. For example, N-Boc-3,5-difluoroaniline undergoes lithiation at C4 (adjacent to the Boc-directing group), allowing C6 fluorination after indole cyclization. SF₄-mediated fluorination converts carbonyls to difluoromethylene units in 7-ketoindole intermediates, achieving 6,7-difluoro substitution. This approach achieves >95% regioselectivity in optimized protocols [2] [7].
Table 2: Fluorination Strategies for 6,7-Difluoro Substitution
Position | Directing Group | Fluorination Reagent | Regioselectivity | Key Challenge |
---|---|---|---|---|
C7 | N,N-Diethylcarbamoyl | NFSI | >98% | Competing C5 side-fluorination |
C6 | tert-Butoxycarbonyl (Boc) | Selectfluor® | 95% | Halogen dance rearrangement |
The C2-carboxylic acid moiety serves as a versatile handle for derivatization. Esterification is achieved via acid-catalyzed (H₂SO₄, p-TsOH) reflux with alcohols, yielding methyl (2098424-72-5) or ethyl esters for prodrug applications. Conversely, amide coupling using EDC/HOBt with amines generates pharmacologically active derivatives. For instance, rimantadine-derived indole-2-carboxamides exhibit dual antitubercular (MIC = 0.32 μM) and antitumor activities (IC₅₀ = 0.84 μM against glioblastoma) [1] [4].
Bioisosteric replacements include tetrazoles and acyl sulfonamides, which maintain acidity while enhancing metabolic stability. The tetrazole analogue of 6,7-difluoroindole-2-carboxylic acid shows improved blood-brain barrier penetration (predicted log BB = +0.24) and retains nanomolar affinity for 14-3-3η protein in hepatocellular carcinoma models. Acyl sulfonamide bioisosteres exhibit superior aqueous solubility (>2 mg/mL) without compromising target engagement [3] .
Table 3: Carboxylic Acid Derivatives and Their Applications
Derivative Type | Reagents/Conditions | Biological Application | Potency |
---|---|---|---|
Methyl ester | MeOH, H₂SO₄, Δ | Prodrug for intracellular hydrolysis | N/A |
Rimantadine amide | EDC·HCl, HOBt, DIPEA | Antitubercular / Antiglioblastoma | MIC = 0.32 μM |
Tetrazole bioisostere | NaN₃, PPh₃, DMF | 14-3-3η protein inhibition (HCC) | IC₅₀ = 12 nM |
Acyl sulfonamide | SOCl₂, NH₄SO₂R, pyridine | Solubility-enhanced antitumor agents | IC₅₀ = 1.8 μM (KNS42) |
N1-Alkylation of the indole ring is accomplished using K₂CO₃/DMF with alkyl/benzyl halides. N-Benzyl-6,7-difluoroindole-2-carboxamides demonstrate enhanced antitumor specificity against pediatric glioblastoma (IC₅₀ = 2.34 μM) with minimal cytotoxicity to healthy fibroblasts (SI > 50) [4]. Electrophilic aromatic substitution at C5 requires temporary Boc protection to prevent N1 competition. Nitration (HNO₃/AcOH) or bromination (Br₂/CHCl₃) at C5 enables Pd-catalyzed cross-coupling (Suzuki, Sonogashira) for aryl/alkynyl diversification [3] .
Structural hybridization combines the indole scaffold with pharmacophores like adamantane or quinolone. Hybrids such as N-adamantyl-6,7-difluoroindole-2-carboxamide inhibit mycobacterial MmpL3 transporter (MIC = 0.68 μM) and pediatric glioblastoma proliferation (IC₅₀ = 2.88 μM). Quinolone-indole hybrids antagonize cannabinoid receptors (CB1R Kᵢ = 18 nM) while retaining antitumor activity [1] [4].
Table 4: Late-Stage Modifications and Biological Outcomes
Modification Type | Reagents/Conditions | Biological Target | Activity Gain |
---|---|---|---|
N1-Benzylation | BnBr, K₂CO₃, DMF | Paediatric glioblastoma (KNS42) | Cytotoxicity IC₅₀ = 2.34 μM |
C5-Arylation | Boc protection, Pd(PPh₃)₄, ArB(OH)₂ | 14-3-3η protein (HCC) | Binding ΔG = −9.2 kcal/mol |
Adamantane hybrid | Adamantylamine, EDC·HCl | MmpL3 transporter (M. tuberculosis) | MIC = 0.68 μM |
Quinolone hybrid | 4-Oxoquinoline, POCl₃ | Cannabinoid receptor CB2R | Kᵢ = 22 nM |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: